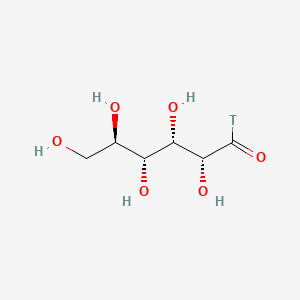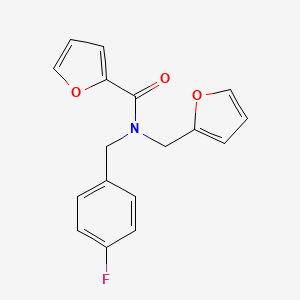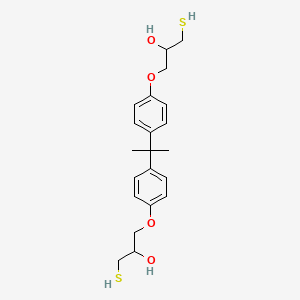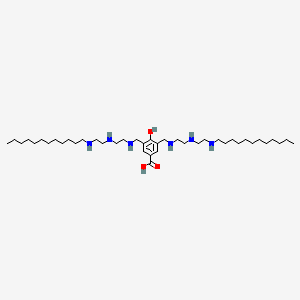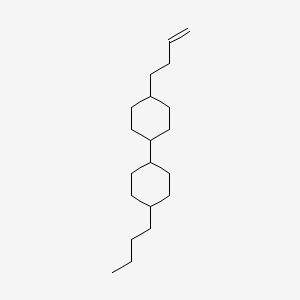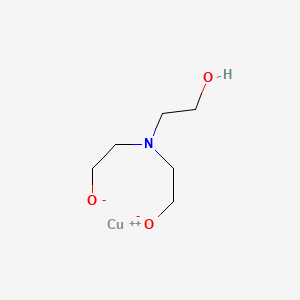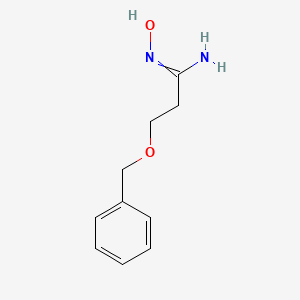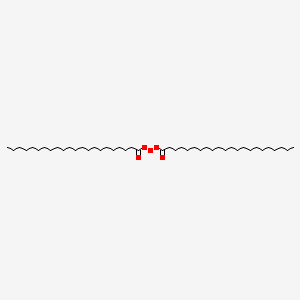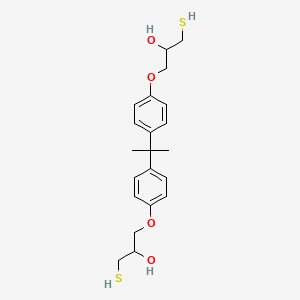
1,1'-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) is a chemical compound with the molecular formula C21H28O4S2 and a molecular weight of 408.57 g/mol . This compound is known for its unique structure, which includes two phenyleneoxy groups connected by an isopropylidene bridge and two mercaptopropan-2-ol groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) involves several steps. One common method includes the reaction of 1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-chloropropan-2-ol) with sodium hydrosulfide under controlled conditions . The reaction typically occurs in a solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: It can be reduced to thiols using reducing agents such as dithiothreitol (DTT).
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto groups can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and DTT for reduction. Reactions are often carried out in solvents like DMF or ethanol at controlled temperatures.
Major Products: Oxidation typically yields disulfides, while reduction restores the thiol groups.
Aplicaciones Científicas De Investigación
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinking agent in polymer chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is utilized in biochemical assays and as a reagent for modifying proteins and other biomolecules.
Mecanismo De Acción
The mechanism of action of 1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) involves its ability to form covalent bonds with other molecules through its mercapto groups. These groups can react with electrophiles, leading to the formation of stable products. The compound’s molecular targets include proteins and other biomolecules, where it can modify their structure and function .
Comparación Con Compuestos Similares
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-mercaptopropan-2-ol) can be compared with similar compounds such as:
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-chloropropan-2-ol): This compound is a precursor in the synthesis of the target compound and has similar structural features but different reactivity.
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-aminopropan-2-ol): This compound has amino groups instead of mercapto groups, leading to different chemical properties and applications.
1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-hydroxypropan-2-ol): This compound has hydroxy groups, making it less reactive compared to the mercapto derivative.
Propiedades
Número CAS |
30805-93-7 |
|---|---|
Fórmula molecular |
C21H28O4S2 |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
1-[4-[2-[4-(2-hydroxy-3-sulfanylpropoxy)phenyl]propan-2-yl]phenoxy]-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C21H28O4S2/c1-21(2,15-3-7-19(8-4-15)24-11-17(22)13-26)16-5-9-20(10-6-16)25-12-18(23)14-27/h3-10,17-18,22-23,26-27H,11-14H2,1-2H3 |
Clave InChI |
OLPTYESEXWLOCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OCC(CS)O)C2=CC=C(C=C2)OCC(CS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


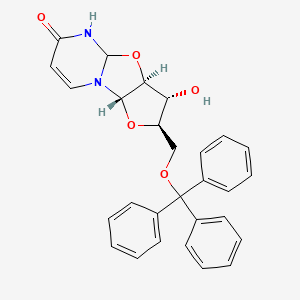
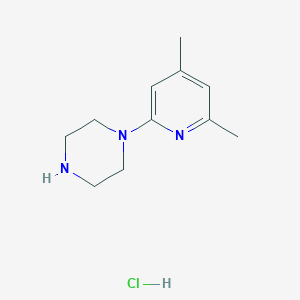
![1-[(1R,2R)-2-ethylcyclohexyl]ethanone](/img/structure/B13826559.png)
